molecular formula C20H18F2N4O4S B3019319 3-(1-(2-((difluoromethyl)sulfonyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034464-61-2

3-(1-(2-((difluoromethyl)sulfonyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3019319
CAS No.: 2034464-61-2
M. Wt: 448.44
InChI Key: AJFWKISPENOFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[2,3-d]pyrimidin-4(3H)-one family, characterized by a bicyclic core fused at the 2,3-position. The molecule features a piperidin-4-yl group substituted at the 3-position, further modified by a 2-((difluoromethyl)sulfonyl)benzoyl moiety. The piperidine ring may contribute to solubility and conformational flexibility, critical for interactions with biological targets such as kinases or antimicrobial enzymes .

Properties

IUPAC Name

3-[1-[2-(difluoromethylsulfonyl)benzoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O4S/c21-20(22)31(29,30)16-6-2-1-4-14(16)18(27)25-10-7-13(8-11-25)26-12-24-17-15(19(26)28)5-3-9-23-17/h1-6,9,12-13,20H,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFWKISPENOFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-((difluoromethyl)sulfonyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Pyrido[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidinone structure.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Attachment of the Difluoromethylsulfonylbenzoyl Moiety: This step involves the coupling of the difluoromethylsulfonylbenzoyl group to the piperidinyl intermediate, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and pyrido[2,3-d]pyrimidinone moieties.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylsulfonylbenzoyl group is known to enhance binding affinity and specificity, potentially inhibiting or modulating the activity of target proteins. This can lead to downstream effects on cellular pathways, influencing processes like inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Substituent Variations on the Pyridopyrimidinone Core

The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is versatile, with modifications influencing pharmacological activity. Below is a comparative analysis of substituents and their biological implications:

Compound Name Substituents Biological Activity Key Findings References
Target Compound 3-(1-(2-((Difluoromethyl)sulfonyl)benzoyl)piperidin-4-yl) Inferred kinase inhibition Difluoromethyl sulfonyl group enhances metabolic stability; piperidine improves solubility.
2-[2-Benzylidenehydrazinyl]-5-phenyl-7-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Hydrazinyl, phenyl, pyridyl Antimicrobial Hydrazine moiety enhances antimicrobial activity against Gram-positive bacteria.
3-(2-(2-Phenylthiazol-4-yl)ethyl) derivatives (K1-K5) Thiazole-ethyl Cytotoxic (MCF-7, HeLa) Thiazole hybrids show IC₅₀ values of 2.5–8.7 µM, superior to doxorubicin in some cases.
PF-06873600 (Ebvaciclib) 6-(Difluoromethyl), 8-cyclopentyl, 2-(piperidinylamino) CDK4/6 inhibition Potent CDK inhibitor (IC₅₀ < 10 nM); structural similarity suggests kinase targeting for the target compound.
3-(1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Thiophene-acetyl-piperidine Not specified Thiophene may enhance π-π stacking in hydrophobic pockets.

Pharmacological and Physicochemical Properties

  • Electron-Withdrawing Groups : The difluoromethyl sulfonyl group in the target compound likely improves binding to ATP pockets in kinases compared to methylsulfonyl (e.g., compound 51d in ) or chlorophenyl substituents () .
  • Piperidine Modifications : Piperidine derivatives with arylalkyl (e.g., 4-(3,4-dichlorobenzyl)piperidine in ) or sulfonylphenyl (e.g., 4-(4-(methylsulfonyl)phenyl)piperidine in ) substituents exhibit enhanced kinase inhibition but lower solubility than the target compound’s benzoyl-piperidine group .
  • Heterocyclic Hybrids: Thiazole () and thiadiazole () derivatives demonstrate cytotoxic activity, suggesting that the pyridopyrimidinone core is adaptable to diverse therapeutic targets.

Key Structural and Functional Insights

  • Positional Isomerism: Pyrido[2,3-d]pyrimidinones (target) vs. pyrido[3,4-d]pyrimidinones (e.g., –10): The 2,3-d fusion in the target compound may favor planar binding to kinase ATP pockets, whereas 3,4-d isomers (–10) are more rigid .
  • Piperidine Flexibility : The piperidine ring’s conformation may enable better target engagement compared to rigid aromatic substituents (e.g., 4-phenylpiperazine in ) .

Biological Activity

The compound 3-(1-(2-((difluoromethyl)sulfonyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a novel pyrimidine derivative that has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C20H18F2N4O4SC_{20}H_{18}F_2N_4O_4S, with a molecular weight of 448.4 g/mol. Its structure features a pyrido[2,3-d]pyrimidine core substituted with a difluoromethylsulfonyl group, which is believed to enhance its biological activity by improving binding affinity to target proteins.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyrimidine Core : The initial step typically involves the cyclization of appropriate precursors to form the pyrido[2,3-d]pyrimidine structure.
  • Introduction of the Difluoromethylsulfonyl Group : This can be achieved through difluoromethylation reactions using suitable reagents.
  • Final Coupling Reactions : The benzoyl group is introduced via coupling reactions with piperidine derivatives.

Antitumor Effects

Recent studies have suggested that derivatives of pyrimidine compounds exhibit significant antitumor activities. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. Specifically, research indicates that these compounds can induce apoptosis and inhibit tumor growth in xenograft models.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The half-maximal inhibitory concentration (IC50) values for related compounds have shown comparable efficacy to established anti-inflammatory drugs such as indomethacin.

CompoundTarget EnzymeIC50 (µM)
Compound ACOX-18.23
Compound BCOX-29.47
IndomethacinCOX-19.17

The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in inflammatory pathways and tumor growth. The difluoromethylsulfonyl group enhances its interaction with target proteins, potentially leading to increased stability and bioavailability.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Antitumor Study : A study published in Cancer Research demonstrated that a related pyrimidine derivative significantly inhibited tumor growth in a mouse model of lung cancer, suggesting a similar potential for this compound.
  • Inflammation Model : In a formalin-induced paw edema model, another derivative exhibited significant anti-inflammatory effects, supporting the hypothesis that this class of compounds can modulate inflammatory responses effectively.

Q & A

Q. What synthetic strategies are recommended for constructing the piperidine-pyrido[2,3-d]pyrimidinone scaffold in this compound?

The synthesis of this scaffold typically involves multi-step reactions. For example:

  • Step 1 : Coupling a substituted benzoyl chloride (e.g., 2-((difluoromethyl)sulfonyl)benzoyl chloride) with a piperidine derivative. This reaction often uses dichloromethane as a solvent and sodium hydroxide for pH control .
  • Step 2 : Introducing the pyrido[2,3-d]pyrimidin-4(3H)-one moiety via cyclization. Catalytic p-toluenesulfonic acid has been effective in similar heterocyclic syntheses, promoting dehydration and ring closure .
  • Purification : Column chromatography or recrystallization is critical to achieve ≥99% purity, as impurities can affect downstream biological assays .

Q. How can the structure of this compound be validated post-synthesis?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the positions of the difluoromethylsulfonyl group, benzoyl-piperidine linkage, and pyrimidinone ring. For example, the sulfonyl group’s fluorine atoms produce distinct splitting patterns in ¹H NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula. Isotopic peaks from fluorine (m/z +2) and sulfur (m/z +4) aid in identification .
  • X-ray Crystallography : If single crystals are obtained, this method provides definitive proof of stereochemistry and molecular geometry .

Intermediate-Advanced Questions

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

  • Molecular Dynamics (MD) Simulations : Assess solubility and membrane permeability by modeling interactions with water/lipid bilayers. Tools like GROMACS or AMBER are recommended .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, especially for the sulfonyl and pyrimidinone groups .
  • ADMET Prediction : Use software like SwissADME to estimate bioavailability, metabolic stability, and potential toxicity .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Assay Validation : Ensure consistency in experimental conditions (e.g., pH, temperature, cell lines). For example, discrepancies in IC50 values may arise from variations in ATP concentrations in kinase assays .
  • Orthogonal Assays : Cross-validate using techniques like SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
  • Meta-Analysis : Compare results with structurally related compounds (e.g., pyrido[1,2-a]pyrimidin-4-ones) to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. What methodologies are recommended for studying the compound’s interaction with biological targets?

  • Crystallographic Studies : Co-crystallize the compound with its target protein (e.g., a kinase) to map binding interactions. The difluoromethylsulfonyl group may form hydrogen bonds with catalytic lysine residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate between covalent and non-covalent interactions .
  • Mutagenesis : Replace key residues in the target protein (e.g., via site-directed mutagenesis) to validate the role of specific functional groups in binding .

Q. How can researchers address challenges in scaling up synthesis while maintaining purity?

  • Process Optimization : Use flow chemistry for hazardous steps (e.g., sulfonylation) to improve safety and yield. Membrane separation technologies (e.g., nanofiltration) can remove byproducts .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
  • Impurity Profiling : Identify and quantify impurities (e.g., des-sulfonyl analogs) using LC-MS/MS. Reference standards for common impurities should be synthesized (e.g., 3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl derivatives) .

Q. What experimental designs are optimal for investigating the compound’s metabolic stability?

  • In Vitro Models : Use human liver microsomes (HLM) or hepatocytes to assess Phase I/II metabolism. Monitor for sulfonyl group oxidation or piperidine N-dealkylation .
  • Stable Isotope Tracing : Label the difluoromethyl group with ¹⁸O or ¹³C to track metabolic pathways via MS .
  • CYP Inhibition Assays : Screen against CYP450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .

Methodological Considerations for Data Reproducibility

  • Standardized Protocols : Adopt CRDC guidelines (e.g., RDF2050108 for process control) to ensure consistency in chemical engineering steps .
  • Open Data Practices : Share raw spectral data (NMR, MS) in repositories like Zenodo to enable independent validation .
  • Collaborative Frameworks : Align research with interdisciplinary theories (e.g., Efficiency Pyramid principles for stakeholder management in multi-institutional studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.